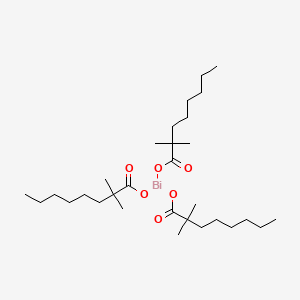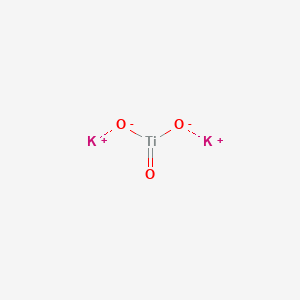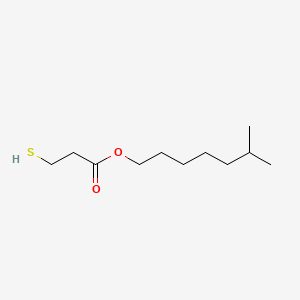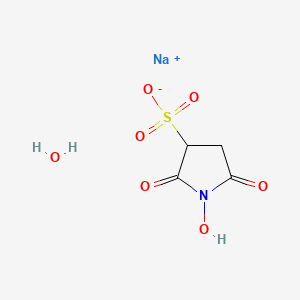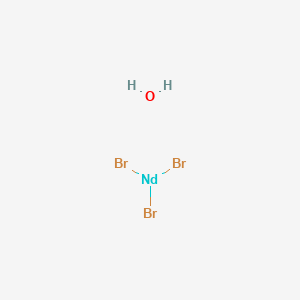
Neodymium bromide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium bromide hydrate, also known as Neodymium(III) bromide hydrate, is an off-white to pale green solid at room temperature . It has an orthorhombic PuBr3-type crystal structure . The material is hygroscopic and forms a hexahydrate in water, similar to the related neodymium chloride .
Molecular Structure Analysis
Neodymium bromide hydrate adopts the plutonium (III) bromide crystal structure . The neodymium ions are 8-coordinate and adopt a bicapped trigonal prismatic geometry . The neodymium–bromine bond lengths are 3.07 Å and 3.09 Å .Chemical Reactions Analysis
The direct reaction of neodymium with bromine can create neodymium (III) bromide . In the presence of carbon, neodymium (III) oxide reacts with carbon tetrabromide to produce neodymium (III) bromide .Physical And Chemical Properties Analysis
Neodymium bromide hydrate has a density of 5.3 g/mL at 25 °C . It has a molecular weight of 383.95 on an anhydrous basis . The linear formula of neodymium bromide hydrate is NdBr3 · xH20 .科学的研究の応用
Recycling and Sustainable Technologies
Neodymium is recognized for its critical role in sustainable technologies, particularly in the production and recycling of computer hard disk drives (HDDs). Although HDDs do not represent the largest application of neodymium, recycling of these components presents a feasible pathway for large-scale neodymium recycling. This process can significantly contribute to reducing the scarcity in neodymium supply, highlighting the importance of neodymium in sustainable technology development (Sprecher et al., 2014).
Healthcare and Diagnostic Devices
In the healthcare sector, neodymium magnets are utilized in various diagnostic devices due to their strong magnetic field properties. These powerful magnets are part of recent research, indicating their potential in medical and dental fields. Neodymium magnets show promise for both diagnostic and therapeutic purposes, although concerns regarding their potential harmful effects and risks have been noted (Yuksel et al., 2018).
Near-Infrared Enabled Photomedicine
Neodymium-sensitized nanoconstructs have garnered attention for their unique optical properties, especially in the field of near-infrared (NIR) enabled photomedicine. These constructs offer several advantages, such as high penetration depth, excellent photostability, and low cytotoxicity, making them promising for medical and health applications. However, challenges such as low conversion efficiency and potential long-term toxicity need to be addressed for their clinical adoption (Yu et al., 2019).
Waste Isolation and Environmental Safety
The solubility of neodymium(III) has been studied in the context of the Waste Isolation Pilot Plant (WIPP) to understand its behavior in WIPP-related conditions. This research is crucial for assessing the potential release of actinides from the WIPP repository through the dissolved brine release mechanism. Neodymium(III) serves as a redox-invariant analog for the +3 oxidation state of americium and plutonium, providing valuable data for environmental safety considerations (Borkowski et al., 2009).
Waste Recycling and Environmental Impact
The recycling of rare earths like neodymium is crucial in addressing the supply risk and environmental challenges associated with their mining and processing. Efficient, fully integrated recycling routes for neodymium are needed to mitigate these risks and promote sustainable practices in the use of rare earth elements (Binnemans et al., 2013).
Safety and Hazards
Neodymium bromide hydrate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .
特性
IUPAC Name |
tribromoneodymium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Nd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFUTJPVPUQMY-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Nd](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2NdO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium bromide hydrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

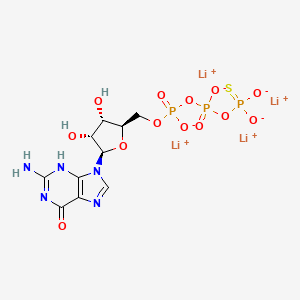
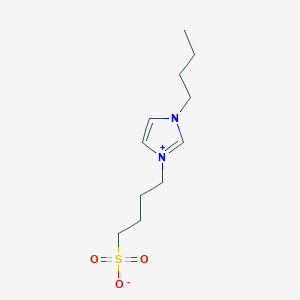
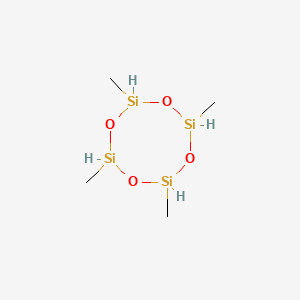
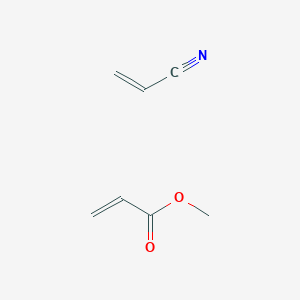
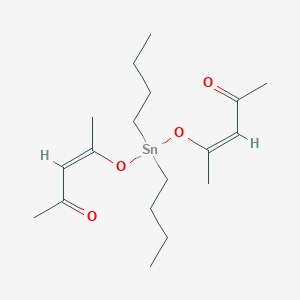
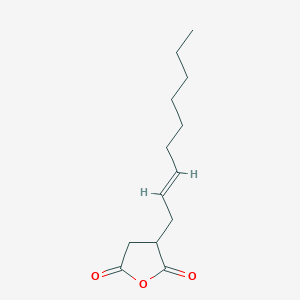
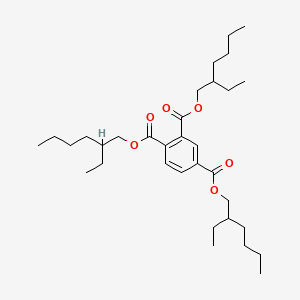
![[(1S)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7802731.png)
